molecular formula C11H8N2O2 B8816420 4-Hydroxy-8-methoxyquinoline-3-carbonitrile

4-Hydroxy-8-methoxyquinoline-3-carbonitrile

Cat. No. B8816420
M. Wt: 200.19 g/mol
InChI Key: PPOYMBZZLRCTCT-UHFFFAOYSA-N
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Patent
US06002008

Procedure details

To 35.0 mL of THF was added 26.6 mL (66.4 mmol) of n-BuLi solution during 5 min at -78° C. To the stirred solution was added a solution of 3.55 mL (67.9 mmol) of CH3CN in 65 mL of THF during 10 min which time the solution became white suspension, and then continued to stir for 15 min at -78° C. To the suspension was added a solution of 5.8 g (24.5 mmol) of 2-(Dimethylamino-methyleneamino)-3-methoxy-benzoic acid methyl ester in 45 mL of THF during 30 min, and then continued to stir 30 min at -78° C. during which time the mixture gradually became clear. The solution was quenched with 8.5 mL of HOAc. The resulting thick slurry was stirred and warmed to room temperature. After most of the solvent was evaporated, the residue was diluted with cold water. The separate solid was collected by filtration and washed with water. After drying in vacuo, this afforded 3.8 g of the product as an off white solid in 77.6% of yield, m.p. 270° C. (dec.), mass spectrum (electrospray, m/e): M+H 201.1
Name
Quantity
3.55 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
2-(Dimethylamino-methyleneamino)-3-methoxy-benzoic acid methyl ester
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
26.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.[CH3:6][C:7]#[N:8].CO[C:11](=[O:25])[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[C:13]=1[N:20]=[CH:21]N(C)C>C1COCC1>[CH3:19][O:18][C:14]1[CH:15]=[CH:16][CH:17]=[C:12]2[C:13]=1[NH:20][CH:21]=[C:6]([C:7]#[N:8])[C:11]2=[O:25]

Inputs

Step One
Name
Quantity
3.55 mL
Type
reactant
Smiles
CC#N
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
2-(Dimethylamino-methyleneamino)-3-methoxy-benzoic acid methyl ester
Quantity
5.8 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)OC)N=CN(C)C)=O
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
26.6 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 15 min at -78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir 30 min at -78° C. during which time the mixture gradually became clear
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solution was quenched with 8.5 mL of HOAc
STIRRING
Type
STIRRING
Details
The resulting thick slurry was stirred
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CUSTOM
Type
CUSTOM
Details
After most of the solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with cold water
FILTRATION
Type
FILTRATION
Details
The separate solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=CC=C2C(C(=CNC12)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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